(S)-2-(Benzylideneamino)-3-phenylpropan-1-ol (S)-2-(Benzylideneamino)-3-phenylpropan-1-ol
Brand Name: Vulcanchem
CAS No.: 153924-59-5
VCID: VC0432700
InChI: InChI=1S/C16H17NO/c18-13-16(11-14-7-3-1-4-8-14)17-12-15-9-5-2-6-10-15/h1-10,12,16,18H,11,13H2/t16-/m0/s1
SMILES: C1=CC=C(C=C1)CC(CO)N=CC2=CC=CC=C2
Molecular Formula: C16H17NO
Molecular Weight: 239.31g/mol

(S)-2-(Benzylideneamino)-3-phenylpropan-1-ol

CAS No.: 153924-59-5

Main Products

VCID: VC0432700

Molecular Formula: C16H17NO

Molecular Weight: 239.31g/mol

(S)-2-(Benzylideneamino)-3-phenylpropan-1-ol - 153924-59-5

CAS No. 153924-59-5
Product Name (S)-2-(Benzylideneamino)-3-phenylpropan-1-ol
Molecular Formula C16H17NO
Molecular Weight 239.31g/mol
IUPAC Name (2S)-2-(benzylideneamino)-3-phenylpropan-1-ol
Standard InChI InChI=1S/C16H17NO/c18-13-16(11-14-7-3-1-4-8-14)17-12-15-9-5-2-6-10-15/h1-10,12,16,18H,11,13H2/t16-/m0/s1
Standard InChIKey XPAUYOLNAAYWDN-INIZCTEOSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@@H](CO)N=CC2=CC=CC=C2
SMILES C1=CC=C(C=C1)CC(CO)N=CC2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)CC(CO)N=CC2=CC=CC=C2
PubChem Compound 902106
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator